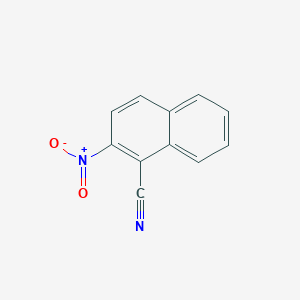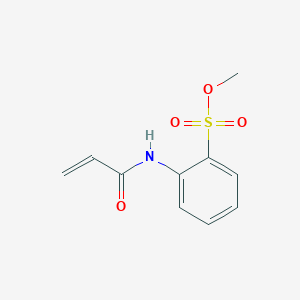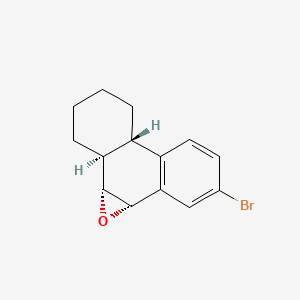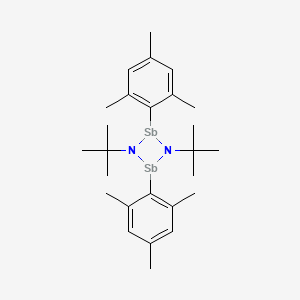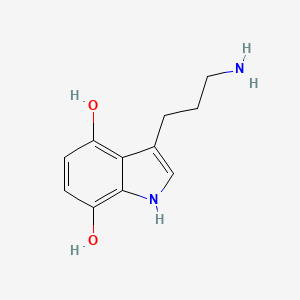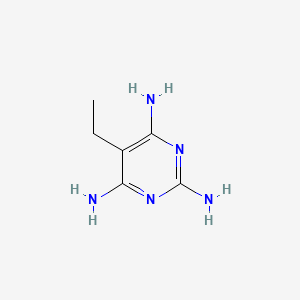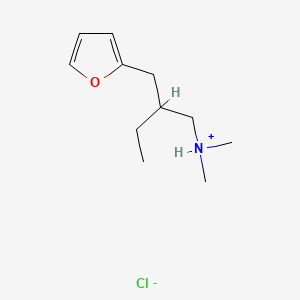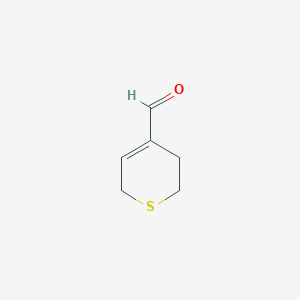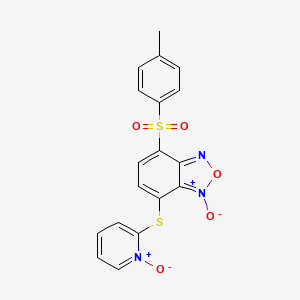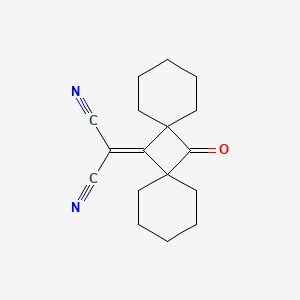
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, also known as 14-Dicyanomethylenedispiro(5.1.5.1)tetradecan-7-one, is a chemical compound with the molecular formula C17-H20-N2-O and a molecular weight of 268.39 . This compound is characterized by its unique dispiro structure, which consists of two spiro-connected cyclohexane rings with a central ketone group and two cyano groups attached to a methylene bridge .
Preparation Methods
The synthesis of Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, involves the reaction of cyclohexanone with malononitrile in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to a cyclization reaction to form the final dispiro compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Chemical Reactions Analysis
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and ketone functionality allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Malononitrile, (7-oxo-14-dispiro(5.1.5.1)tetradecanylidene)-, can be compared with other similar compounds, such as:
Cyclohexanone derivatives: These compounds share the cyclohexane ring structure but differ in their functional groups and reactivity.
Spiro compounds: Similar spiro compounds include those with different substituents on the spiro-connected rings, leading to variations in their chemical and biological properties.
Malononitrile derivatives: Compounds with different substituents on the malononitrile moiety exhibit distinct reactivity and applications.
Properties
CAS No. |
73747-72-5 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-(14-oxodispiro[5.1.58.16]tetradecan-7-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H20N2O/c18-11-13(12-19)14-16(7-3-1-4-8-16)15(20)17(14)9-5-2-6-10-17/h1-10H2 |
InChI Key |
VDVXLSHFEKMQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=C(C#N)C#N)C3(C2=O)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


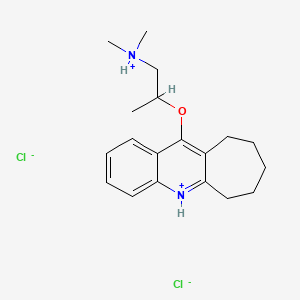
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
